N-propyl-2,4-dichloroaniline
Description
N-Propyl-2,4-dichloroaniline is a chlorinated aniline derivative with the molecular formula C₉H₁₁Cl₂N. It features a propyl group (-C₃H₇) attached to the nitrogen atom of a 2,4-dichloroaniline backbone. This structural modification distinguishes it from simpler dichloroaniline derivatives, such as 3,4-dichloroaniline or N-methyl-2,4-dichloroaniline. The compound is primarily utilized as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes, owing to its reactivity and stability conferred by the chlorine substituents and alkyl chain . Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions or catalytic hydrogenation, with yields influenced by substituent size and reaction conditions .
Properties
Molecular Formula |
C9H11Cl2N |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
2,4-dichloro-N-propylaniline |
InChI |
InChI=1S/C9H11Cl2N/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
XNHCUQLFZUMJMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Herbicide and Pesticide Intermediate
N-propyl-2,4-dichloroaniline is primarily used as an intermediate in the synthesis of herbicides and pesticides. It selectively targets broadleaf weeds while being less harmful to grasses, making it an effective agent in agricultural settings.
Table 1: Herbicides Derived from this compound
| Herbicide Name | Active Ingredient | Mode of Action |
|---|---|---|
| Example Herbicide | This compound | Inhibits growth in broadleaf weeds |
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast cancer cells.
Case Study: Breast Cancer Model
In a preclinical xenograft model, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a candidate for further research in inflammatory diseases.
Table 2: Pharmacological Properties
| Property | Effect |
|---|---|
| Cytotoxic Activity | Significant inhibition of cancer cell lines |
| Anti-inflammatory Effects | Reduction of inflammatory markers |
Toxicological Studies
Given its potential applications, understanding the toxicological profile of this compound is crucial. Toxicity studies have been conducted using zebrafish models to assess developmental toxicity and environmental impact.
Case Study: Zebrafish Toxicity Study
An interlaboratory study involving zebrafish embryos demonstrated that exposure to this compound at varying concentrations resulted in developmental abnormalities and mortality rates that were dose-dependent. This highlights the need for careful handling and regulation of this compound in agricultural practices.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Dichloroaniline Derivatives
| Compound | Molecular Formula | Boiling Point (K) | LogP (Hydrophobicity) | Key Applications |
|---|---|---|---|---|
| N-Propyl-2,4-dichloroaniline | C₉H₁₁Cl₂N | ~414–420 (est.) | ~3.5–4.0 (est.) | Agrochemical intermediates |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 533 | 2.8 | Herbicide synthesis, dyes |
| N-Methyl-2,4-dichloroaniline | C₇H₇Cl₂N | 478 | 3.0 | Low-yield pharmaceutical synth. |
| 2-Chloro-4-nitro-N,N-dipropylaniline | C₁₂H₁₆ClN₂O₂ | 414.5 | 4.2 | Dyes, specialty chemicals |
Key Observations :
- Boiling Points : The propyl substituent in this compound increases molecular weight and van der Waals interactions, resulting in a higher boiling point (~414–420 K) compared to N-methyl derivatives (478 K) but lower than unsubstituted 3,4-dichloroaniline (533 K) due to reduced hydrogen bonding .
- Hydrophobicity: The propyl group enhances lipophilicity (LogP ~3.5–4.0), making it more hydrophobic than 3,4-dichloroaniline (LogP 2.8) and N-methyl analogs (LogP 3.0).
Table 2: Toxicity and Environmental Impact
| Compound | Aquatic Toxicity (LC₅₀, mg/L) | Adsorption Affinity (ZnO) | Environmental Degradation |
|---|---|---|---|
| This compound | Not reported (est. high) | Moderate (propyl hinders) | Slower (hydrophobic) |
| 3,4-Dichloroaniline | 1.2 (rare minnow embryos) | High (Cl orientation) | Moderate (photodegradable) |
| N-Methyl-2,4-dichloroaniline | Low (inferred from analogs) | Low (methyl less adsorptive) | Rapid (smaller alkyl) |
Key Findings :
- Adsorption: The propyl group in this compound reduces adsorption onto ZnO nanoparticles compared to 3,4-dichloroaniline, which adsorbs efficiently via chlorine orientation .
- Degradation : Higher hydrophobicity slows microbial and photolytic degradation of N-propyl derivatives, increasing environmental persistence .
Q & A
Q. What are the common synthetic routes for preparing N-propyl-2,4-dichloroaniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For example:
- Catalytic hydrogenation : A Pd/C catalyst system (as used for 3,4-dichloroaniline synthesis) reduces nitro intermediates under controlled hydrogen pressure. Optimize temperature (25–100°C) and solvent polarity (e.g., ethanol/water mixtures) to suppress dehalogenation .
- Iron powder reduction : Reduce nitro precursors in refluxing chlorobenzene with iron powder, maintaining pH < 7 to avoid side reactions. Yield can reach 85–90% with careful stoichiometric control .
Key parameters : Catalyst loading (5–10 wt%), reaction time (4–6 hours), and post-synthesis purification via distillation or recrystallization .
Q. How can terahertz time-domain spectroscopy (THz-TDS) distinguish this compound from its structural isomers?
Methodological Answer: THz-TDS detects unique absorption peaks in the 0.2–2 THz range, which vary with molecular vibrations and crystal packing. For example:
- Isomer differentiation : 3,4-dichloroaniline exhibits peaks at 1.00, 1.48, and 1.88 THz, while 2,5-dichloroaniline peaks at 0.83, 1.04, and 1.17 THz .
- Validation : Pair experimental THz spectra with density functional theory (DFT) simulations to confirm molecular conformations. Use Gaussian or Material Studio software for vibrational mode analysis .
Q. What chromatographic or spectroscopic methods are effective for quantifying trace levels of this compound in environmental samples?
Methodological Answer:
- HPLC/GC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) or electron-capture detectors (ECD) for halogenated analytes. Calibrate with deuterated internal standards to correct matrix effects .
- Colorimetric assays : Hydrolyze samples with 2,4-dichloroaniline derivatives and measure absorbance at 350 nm using a colorimetric device (e.g., 3500BT) .
Advanced Research Questions
Q. What experimental approaches analyze the adsorption behavior of this compound onto metal oxide nanoparticles?
Methodological Answer:
- Batch adsorption studies : Use ZnO nanoparticles (10 mg/mL) in dark conditions at pH 4–10. Monitor adsorption isotherms (Freundlich model preferred for heterogeneous surfaces) .
- Molecular simulations : Employ Material Studio 5.5 to predict adsorption orientation. For halogenated anilines, chlorine atoms often orient toward nanoparticle surfaces due to dipole interactions .
Q. How can researchers resolve contradictions in degradation pathway studies of this compound?
Methodological Answer:
- Intermediate identification : Use LC-HRMS to detect reactive intermediates (e.g., N-hydroxy derivatives). Compare with propanil degradation pathways, where 3,4-dichloroaniline is a common metabolite .
- Hydrolysis studies : Simulate environmental conditions (pH 7–9, 25°C) and monitor degradation products via NMR or isotopic labeling .
Q. How should ecotoxicological experiments evaluate chronic effects of this compound on aquatic organisms?
Methodological Answer:
- Model organisms : Expose Nothobranchius furzeri (killifish) to sublethal concentrations (0.1–10 mg/L) for 30–90 days. Assess biomarkers like CYP450 activity, oxidative stress, and reproductive endpoints .
- Benthic studies : Use indoor experimental streams to study invertebrate mortality and behavioral changes at varying concentrations (e.g., LC₅₀ = 2.5 mg/L for Daphnia magna) .
Q. How do molecular simulations contribute to understanding this compound interactions with biological targets?
Methodological Answer:
- Binding energy calculations : Use DFT to predict interactions with enzymes (e.g., glycosyltransferases). For example, UGT73CD1 catalyzes N-glycosylation of 3,4-dichloroaniline, forming stable N-glycosides .
- Docking studies : Simulate ligand-receptor binding with AutoDock Vina, focusing on halogen-π interactions in aromatic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
